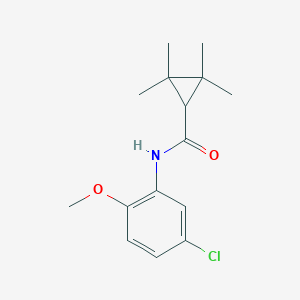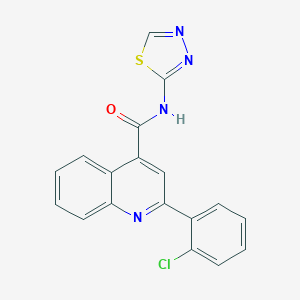![molecular formula C14H9Br2N3O B262224 (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties, which make it an important tool for various laboratory experiments.
Wirkmechanismus
The mechanism of action of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves the inhibition of specific enzymes and proteins. This compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one are dependent on the specific enzymes and proteins that it inhibits. Some of the effects that have been observed include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its specificity. This compound has been shown to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to prevent environmental contamination and health hazards.
Zukünftige Richtungen
There are several future directions for the research on (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one. One direction is the development of new drugs based on the structure of this compound. Another direction is the identification of new enzymes and proteins that can be targeted by this compound. Finally, research can be focused on the optimization of the synthesis method to improve the yield and purity of the final product.
Conclusion:
In conclusion, (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one is a valuable tool for scientific research. Its unique properties make it an important compound for studying the mechanism of action of various enzymes and proteins. While there are some limitations to using this compound, its potential applications in drug discovery and other fields make it an important area of research for the future.
Synthesemethoden
The synthesis of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves a series of chemical reactions. The first step involves the reaction of 5-aminoindazole with 2,4-dibromocyclohexane-1,3-dione in the presence of a base catalyst. This reaction forms an intermediate product, which is then treated with formaldehyde to produce the final product.
Wissenschaftliche Forschungsanwendungen
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications. It is primarily used as a tool for studying the mechanism of action of various enzymes and proteins. This compound is also used in drug discovery research, where it is used to identify potential drug targets and to develop new drugs.
Eigenschaften
Produktname |
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Molekularformel |
C14H9Br2N3O |
Molekulargewicht |
395.05 g/mol |
IUPAC-Name |
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H9Br2N3O/c15-10-3-9(14(20)12(16)5-10)6-17-11-1-2-13-8(4-11)7-18-19-13/h1-7,17H,(H,18,19)/b9-6+ |
InChI-Schlüssel |
XTVYBCQBKXVCQN-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1N/C=C/3\C=C(C=C(C3=O)Br)Br)C=NN2 |
SMILES |
C1=CC2=C(C=C1NC=C3C=C(C=C(C3=O)Br)Br)C=NN2 |
Kanonische SMILES |
C1=CC2=C(C=C1NC=C3C=C(C=C(C3=O)Br)Br)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B262141.png)
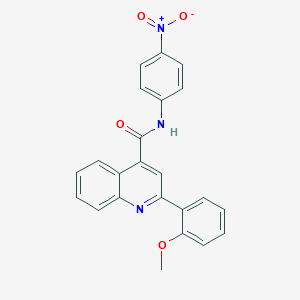
![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
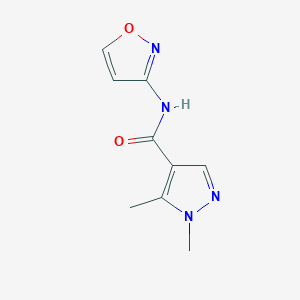
methanone](/img/structure/B262159.png)
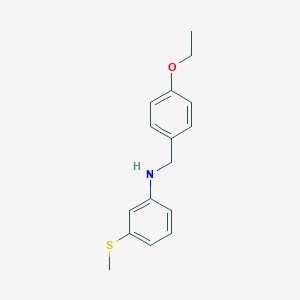

![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
